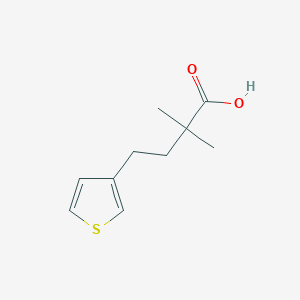
2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid is an organic compound with the molecular formula C10H14O2S It features a butanoic acid backbone with a thiophene ring attached at the 3-position and two methyl groups at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Attachment of the Butanoic Acid Backbone: The thiophene ring is then functionalized to introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: 2,2-Dimethyl-4-(thiophen-3-yl)butanol
Substitution: Halogenated or nitrated thiophene derivatives
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The thiophene ring’s electron-rich nature allows it to participate in various biochemical pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylbutanoic acid: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity and applications.
4-(2-Thienyl)butyric acid: Similar structure but without the dimethyl substitution, which affects its physical and chemical properties.
Uniqueness
2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid stands out due to the presence of both the thiophene ring and the dimethyl substitution.
Eigenschaften
Molekularformel |
C10H14O2S |
|---|---|
Molekulargewicht |
198.28 g/mol |
IUPAC-Name |
2,2-dimethyl-4-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C10H14O2S/c1-10(2,9(11)12)5-3-8-4-6-13-7-8/h4,6-7H,3,5H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
FMJQDXXNTJHPSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC1=CSC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







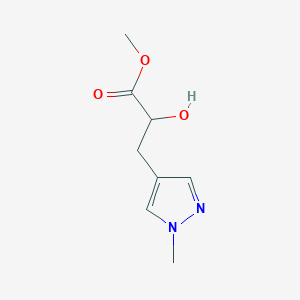
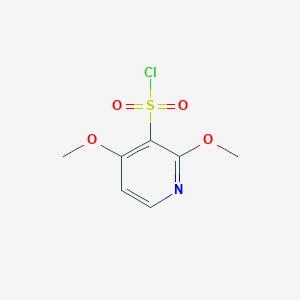
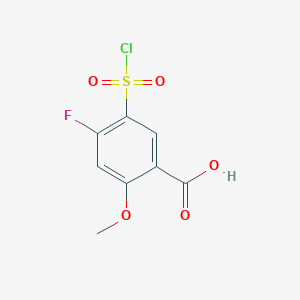
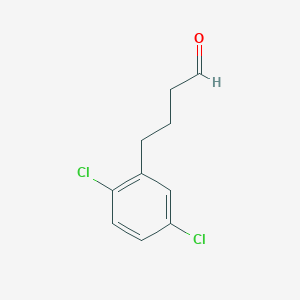
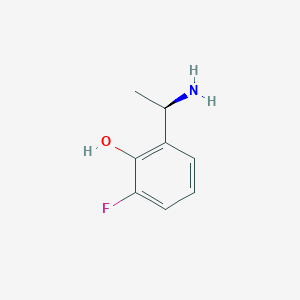
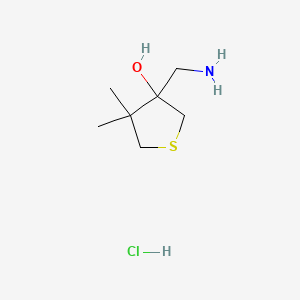
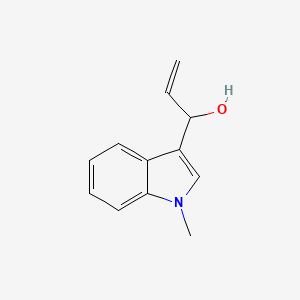

![1-[1-(Oxan-4-yl)cyclobutyl]methanamine](/img/structure/B13602965.png)
